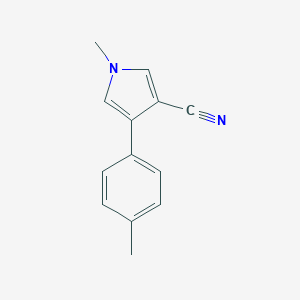

1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile

Overview

Description

1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MMP, and it is a pyrrole derivative that possesses both nitrile and methyl groups. The synthesis of 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile is a complex process that requires expertise and precision.

Scientific Research Applications

1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile has potential applications in various fields of scientific research. It has been found to possess antimicrobial, antifungal, and antiviral properties. This compound has also been found to possess anti-inflammatory and analgesic properties. Additionally, 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile has been found to exhibit anticancer activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile is not fully understood. However, it is believed that this compound exerts its antimicrobial, antifungal, and antiviral activities by inhibiting the growth and replication of microorganisms. The anti-inflammatory and analgesic properties of this compound are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines. The anticancer activity of 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile is believed to be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Biochemical and Physiological Effects:

1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth and replication of various microorganisms, including bacteria, fungi, and viruses. This compound has also been found to exhibit anti-inflammatory and analgesic properties. Additionally, 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile in lab experiments include its antimicrobial, antifungal, antiviral, anti-inflammatory, and analgesic properties. Additionally, this compound exhibits anticancer activity against various cancer cell lines. However, the limitations of using this compound in lab experiments include its complex synthesis method and the lack of understanding of its mechanism of action.

Future Directions

There are numerous future directions for the scientific research of 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile. One potential direction is to further investigate its antimicrobial, antifungal, and antiviral properties and develop new treatments for infectious diseases. Another potential direction is to explore the anti-inflammatory and analgesic properties of this compound and develop new treatments for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile and to develop new treatments for cancer.

properties

CAS RN |

142015-51-8 |

|---|---|

Product Name |

1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile |

Molecular Formula |

C13H12N2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

1-methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile |

InChI |

InChI=1S/C13H12N2/c1-10-3-5-11(6-4-10)13-9-15(2)8-12(13)7-14/h3-6,8-9H,1-2H3 |

InChI Key |

PGXDCGZWODNGDY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=CN(C=C2C#N)C |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN(C=C2C#N)C |

synonyms |

1-METHYL-4-(4-METHYLPHENYL)-1H-PYRROLE-3-CARBONITRILE |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)

![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)

![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)